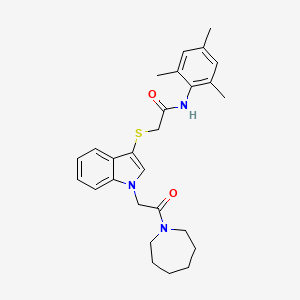

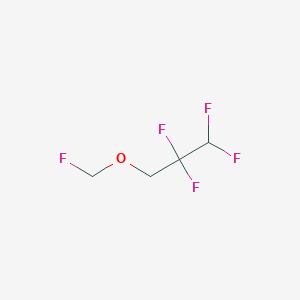

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Halogen-Exchange Reactions

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether derivatives, such as sevoflurane, have been identified as selective fluoride donors in halogen-exchange reactions. This process involves the treatment of polychlorinated substrates with sevoflurane in the presence of a catalyst to produce monofluorinated products, highlighting its utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Rozov, Lessor, Kudzma, & Ramig, 1998).

Versatile Solvents in Organic Synthesis

The fluoroalcohols, closely related to this compound, have been used as stabilizing solvents in hypervalent iodine-mediated phenolic oxidations, showcasing their importance in organic syntheses. Their unique properties facilitate the stabilization of reactive intermediates and enable various transformations, making them valuable tools in the development of new synthetic methodologies (Dohi, Yamaoka, & Kita, 2010).

Building Blocks in Organic Synthesis

2,3,3,3-Tetrafluoropropene, a compound related to this compound, has been explored as a fluorinated building block in organic synthesis. Its use in nucleophilic substitution reactions with alkoxide and thiolate derivatives expands the toolkit available for the synthesis of fluorinated organic compounds, highlighting the versatility of fluorinated ethers in synthetic chemistry (Murray, Ball, Harsanyi, & Sandford, 2019).

Mécanisme D'action

Target of Action

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) is a fluorinated ether that is primarily used in high-voltage applications . It interacts with lithium hexafluorophosphate (LiPF6) in electrolyte solutions .

Mode of Action

TTE’s interaction with LiPF6 in electrolyte solutions is relatively weak, which can result in phase separation . This phase separation can cause concerns in practical applications, such as in lithium-ion batteries .

Biochemical Pathways

It is known that tte is used as an inert cosolvent to regulate the li+ solvation sheath structure in lithium-ion batteries .

Pharmacokinetics

It is known that tte is a liquid with a predicted boiling point of 735±400 °C and a predicted density of 1275±006 g/cm3 .

Result of Action

TTE is preferentially oxidized and produces inorganic compounds such as MeF and Li2CO3 on the surface of LMNC, which effectively inhibits the side reactions between LMNC and the electrolyte .

Action Environment

The action of TTE is influenced by environmental factors. For instance, the weak interaction between TTE and LiPF6 can result in phase separation in certain environments . Additionally, the oxidation of TTE and the resulting production of inorganic compounds are likely influenced by the surrounding environment .

Analyse Biochimique

Biochemical Properties

It is known that fluorinated ethers can interact with various biomolecules, including enzymes and proteins

Cellular Effects

It has been reported that fluorinated ethers can influence cell function This includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that fluorinated ethers can exert their effects at the molecular level, including potential binding interactions with biomolecules and changes in gene expression

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-3-(fluoromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXKRUJTGNVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)

![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)

![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)